molecular formula C20H21F3N2O3S B5421685 1-[3-(phenylsulfonyl)propanoyl]-4-[3-(trifluoromethyl)phenyl]piperazine

1-[3-(phenylsulfonyl)propanoyl]-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B5421685
M. Wt: 426.5 g/mol
InChI Key: ZBFXIBQFYDGUMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(phenylsulfonyl)propanoyl]-4-[3-(trifluoromethyl)phenyl]piperazine is a chemical compound that has gained a lot of attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of 1-[3-(phenylsulfonyl)propanoyl]-4-[3-(trifluoromethyl)phenyl]piperazine is not fully understood. However, it is believed to act as a modulator of the γ-aminobutyric acid (GABA) system, which is involved in the regulation of neuronal excitability. It has also been shown to interact with serotonin and dopamine receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
Studies have shown that this compound can increase GABA levels in the brain, which can lead to the inhibition of neuronal activity and the reduction of anxiety and seizures. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[3-(phenylsulfonyl)propanoyl]-4-[3-(trifluoromethyl)phenyl]piperazine in lab experiments is its high potency and selectivity. This makes it a useful tool for studying the GABA system and its role in various physiological and pathological conditions. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 1-[3-(phenylsulfonyl)propanoyl]-4-[3-(trifluoromethyl)phenyl]piperazine. One direction is to investigate its potential use in the treatment of other neurological and psychiatric disorders, such as depression, bipolar disorder, and post-traumatic stress disorder. Another direction is to further elucidate its mechanism of action and its interactions with other neurotransmitter systems. Additionally, studies could be conducted to determine the optimal dosage and administration route for therapeutic use.

Synthesis Methods

The synthesis of 1-[3-(phenylsulfonyl)propanoyl]-4-[3-(trifluoromethyl)phenyl]piperazine involves the reaction of 3-(trifluoromethyl)benzaldehyde with 1-(piperazin-1-yl)propan-2-one in the presence of sulfuric acid. The resulting product is then treated with phenylsulfonyl chloride to obtain the final compound.

Scientific Research Applications

1-[3-(phenylsulfonyl)propanoyl]-4-[3-(trifluoromethyl)phenyl]piperazine has been studied extensively for its potential therapeutic properties. It has been found to exhibit anticonvulsant, antidepressant, and anxiolytic effects. It has also been investigated for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and schizophrenia.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O3S/c21-20(22,23)16-5-4-6-17(15-16)24-10-12-25(13-11-24)19(26)9-14-29(27,28)18-7-2-1-3-8-18/h1-8,15H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFXIBQFYDGUMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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